1-O,2-O-ditert-butyl 3-O-methyl (3R)-diazinane-1,2,3-tricarboxylate
Overview
Description
1-O,2-O-ditert-butyl 3-O-methyl (3R)-diazinane-1,2,3-tricarboxylate is a synthetic organic compound that belongs to the class of diazinane derivatives. These compounds are characterized by a six-membered ring containing two nitrogen atoms. The presence of tert-butyl and methyl groups in the structure suggests that the compound may have unique steric and electronic properties, making it of interest in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-O,2-O-ditert-butyl 3-O-methyl (3R)-diazinane-1,2,3-tricarboxylate typically involves multi-step organic reactions. A common approach might include:
Formation of the diazinane ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of tert-butyl groups: This step may involve the use of tert-butyl halides in the presence of a strong base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
1-O,2-O-ditert-butyl 3-O-methyl (3R)-diazinane-1,2,3-tricarboxylate can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The tert-butyl and methyl groups can be substituted under appropriate conditions using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium methoxide or electrophiles like methyl iodide.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a biochemical probe or inhibitor.
Medicine: Investigation of its pharmacological properties for drug development.
Industry: Use as an intermediate in the production of specialty chemicals.
Mechanism of Action
The mechanism of action of 1-O,2-O-ditert-butyl 3-O-methyl (3R)-diazinane-1,2,3-tricarboxylate would depend on its specific interactions with molecular targets. These could include:
Enzyme inhibition: Binding to the active site of enzymes and preventing substrate access.
Receptor modulation: Interacting with cellular receptors to modulate signaling pathways.
Chemical reactivity: Undergoing specific chemical reactions that alter biological processes.
Comparison with Similar Compounds
Similar Compounds
1-O,2-O-ditert-butyl 3-O-methyl (3S)-diazinane-1,2,3-tricarboxylate: A stereoisomer with different spatial arrangement.
1-O,2-O-ditert-butyl 3-O-ethyl (3R)-diazinane-1,2,3-tricarboxylate: An analog with an ethyl group instead of a methyl group.
1-O,2-O-ditert-butyl 3-O-methyl (3R)-piperazine-1,2,3-tricarboxylate: A related compound with a piperazine ring.
Uniqueness
1-O,2-O-ditert-butyl 3-O-methyl (3R)-diazinane-1,2,3-tricarboxylate is unique due to its specific combination of steric hindrance from the tert-butyl groups and electronic effects from the methyl group. This can result in distinct chemical reactivity and biological activity compared to similar compounds.
Properties
IUPAC Name |
1-O,2-O-ditert-butyl 3-O-methyl (3R)-diazinane-1,2,3-tricarboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H28N2O6/c1-15(2,3)23-13(20)17-10-8-9-11(12(19)22-7)18(17)14(21)24-16(4,5)6/h11H,8-10H2,1-7H3/t11-/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZKDHJHPFRZXSJ-LLVKDONJSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(N1C(=O)OC(C)(C)C)C(=O)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC[C@@H](N1C(=O)OC(C)(C)C)C(=O)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H28N2O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.40 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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